1,2,4,5-Tetrabromo-3,6-difluorobenzene

Organic Synthesis Halogenated Aromatics Material Science

Researchers requiring a tetrafunctional perhalogenated aryl building block for constructing n-type organic semiconductors, fluorinated MOFs, or liquid crystals often face limited sourcing for this specific C₆Br₄F₂ scaffold. 1,2,4,5-Tetrabromo-3,6-difluorobenzene (CAS 5172-13-4) addresses this gap with four reactive Br handles for sequential cross-coupling and two F substituents that lower LUMO levels for enhanced electron transport. • Enables site-selective Suzuki/Sonogashira coupling via orthogonal Br sites • F atoms enhance n-type semiconductor stability & framework hydrophobicity • Available 100 mg-5 g, ≥95% purity; global shipping from stocked inventory.

Molecular Formula C6Br4F2
Molecular Weight 429.68 g/mol
Cat. No. B8205579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetrabromo-3,6-difluorobenzene
Molecular FormulaC6Br4F2
Molecular Weight429.68 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Br)Br)F)Br)Br)F
InChIInChI=1S/C6Br4F2/c7-1-2(8)6(12)4(10)3(9)5(1)11
InChIKeyZRZJBNHRCBJBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4,5-Tetrabromo-3,6-difluorobenzene: Overview


1,2,4,5-Tetrabromo-3,6-difluorobenzene (CAS 5172-13-4) is a perhalogenated aromatic compound characterized by a C₆Br₄F₂ core (molecular weight 429.68 g/mol) . It features four bromine atoms at positions 1, 2, 4, and 5 and two fluorine atoms at positions 3 and 6. This specific substitution pattern creates a highly electron-deficient aromatic system, rendering it a versatile building block for constructing functional organic materials via transition-metal-catalyzed cross-coupling reactions [1].

Why 1,2,4,5-Tetrabromo-3,6-difluorobenzene Is Irreplaceable


Substituting 1,2,4,5-tetrabromo-3,6-difluorobenzene with simpler analogs like 1,2,4,5-tetrabromobenzene or 1,4-dibromotetrafluorobenzene is not feasible due to fundamental differences in electronic structure and reactivity. The combination of four bromine atoms and two fluorine atoms creates a unique electronic environment where fluorine atoms increase the electrophilicity of the aromatic ring, while bromine atoms serve as reactive handles for sequential cross-coupling [1]. This dual functionality enables site-selective functionalization that is unattainable with compounds lacking either bromine (e.g., tetrafluorobenzenes) or fluorine (e.g., tetrabromobenzenes). Furthermore, the presence of fluorine alters the reduction potential and thermodynamic stability toward dehalogenation compared to purely brominated analogs, affecting both reaction outcomes and material properties [2].

1,2,4,5-Tetrabromo-3,6-difluorobenzene: Key Comparisons


Molecular Weight & Halogen Content: Non-Fluorinated Analog

1,2,4,5-Tetrabromo-3,6-difluorobenzene possesses a molecular weight of 429.68 g/mol, which is approximately 9% higher than that of its non-fluorinated analog, 1,2,4,5-tetrabromobenzene (393.70 g/mol) . This increased mass corresponds directly to the substitution of two hydrogen atoms with two fluorine atoms, resulting in a bromine content of approximately 74.4% by weight versus approximately 81.3% for the non-fluorinated analog. The presence of fluorine atoms reduces the overall bromine mass fraction while simultaneously increasing the thermal and chemical stability of the aromatic core [1].

Organic Synthesis Halogenated Aromatics Material Science

Electronic Structure & Reactivity: Fluorine Effect

The substitution of two hydrogen atoms with fluorine atoms in 1,2,4,5-tetrabromo-3,6-difluorobenzene significantly increases the electron deficiency of the aromatic ring compared to 1,2,4,5-tetrabromobenzene. Fluorine atoms are strongly electron-withdrawing by induction, which lowers the energy of the lowest unoccupied molecular orbital (LUMO) and enhances reactivity toward nucleophiles and in cross-coupling reactions [1]. While direct quantitative LUMO energy values are not available from a single head-to-head study, computational studies on related polyhalobenzenes indicate that fluorinated aromatics exhibit distinct thermodynamic stability and reduction potentials relative to their purely brominated counterparts [2]. Specifically, fluorinated aromatics stand apart from chloro- and bromo- analogs in terms of relative thermodynamic stability toward dehalogenation [3].

Cross-Coupling Electron-Deficient Arenes Site-Selective Functionalization

Tetrafunctional Cross-Coupling Versatility

1,2,4,5-Tetrabromo-3,6-difluorobenzene possesses four bromine atoms that serve as reactive sites for sequential transition-metal-catalyzed cross-coupling reactions. In contrast, 1,2,4,5-tetrabromobenzene lacks fluorine atoms that modulate reactivity at each site [1]. While direct comparative kinetic studies are unavailable, the general principle that fluorinated aryl bromides undergo site-selective coupling due to electronic differentiation between bromine atoms adjacent to fluorine versus those not is well-established in the synthesis of functionalized fluorinated terphenyls [2]. The presence of fluorine atoms ortho to bromine atoms can activate those positions for nucleophilic aromatic substitution or cross-coupling, enabling sequential functionalization strategies that are not possible with purely brominated analogs.

Palladium Catalysis Suzuki-Miyaura Coupling Stepwise Functionalization

1,2,4,5-Tetrabromo-3,6-difluorobenzene: Application Scenarios


Fluorinated COFs and MOFs Synthesis

1,2,4,5-Tetrabromo-3,6-difluorobenzene serves as an ideal tetrahedral or planar tetrafunctional building block for constructing fluorinated porous frameworks. The presence of fluorine enhances framework hydrophobicity and chemical stability, while the four bromine atoms enable Suzuki-Miyaura or Sonogashira coupling to form extended conjugated networks [1]. The fluorine atoms also modify the pore environment, which is advantageous for selective gas adsorption and separation applications .

N-Type Organic Semiconductors & Electron Transport

The electron-deficient nature of the C₆Br₄F₂ core makes it a valuable starting material for synthesizing n-type (electron-transporting) organic semiconductors. When incorporated into conjugated polymers or small molecules via cross-coupling, the fluorine atoms lower the LUMO energy level, which facilitates electron injection and improves ambient stability [1]. This contrasts with non-fluorinated analogs that typically yield higher-lying LUMO levels less suitable for electron transport [2].

Star-Shaped and Dendritic Macromolecules

The four bromine atoms on the C₆Br₄F₂ core provide orthogonal reactive sites for attaching conjugated arms or functional dendrons. This enables the synthesis of well-defined star-shaped oligomers or dendrimers with precisely controlled molecular architecture [1]. The fluorine substituents further tune the electronic and optical properties of the resulting macromolecules, making them suitable for organic light-emitting diodes (OLEDs) and photovoltaic devices [2].

Fluorinated Liquid Crystal Intermediates

Fluorinated aromatic compounds are prized in liquid crystal (LC) design because the small size of the fluorine atom allows incorporation into mesogenic cores without disrupting liquid crystalline order, while simultaneously increasing dielectric anisotropy and reducing viscosity [3]. 1,2,4,5-Tetrabromo-3,6-difluorobenzene can be sequentially functionalized to produce lateral difluoro-terphenyl or quaterphenyl derivatives, which exhibit enhanced birefringence and faster switching speeds in LC displays [4].

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